2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride

Catalog No.
S611487
CAS No.
56824-22-7
M.F
C7H15Cl2N
M. Wt
184.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chloroethyl)-1-methylpyrrolidine hydrochlorid...

Researchers face reproducibility issues when using unstable free base amines for API synthesis. This crystalline hydrochloride salt ensures precise dosing and superior stability, eliminating oxidation byproducts. As a key precursor for Aclidinium Bromide and Dotarizine, it enables robust N-alkylation. The solid form simplifies storage and handling, reducing process variability. Guarantees consistent purity for scalable manufacturing.

CAS Number

56824-22-7

Product Name

2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride

IUPAC Name

2-(2-chloroethyl)-1-methylpyrrolidine;hydrochloride

Molecular Formula

C7H15Cl2N

Molecular Weight

184.1 g/mol

InChI

InChI=1S/C7H14ClN.ClH/c1-9-6-2-3-7(9)4-5-8;/h7H,2-6H2,1H3;1H

InChI Key

KCQMALZNENFGKK-UHFFFAOYSA-N

SMILES

CN1CCCC1CCCl.Cl

Synonyms

2-(2-Chloroethyl)-1-methyl-pyrrolidine Hydrochloride; 1-Methyl-2-(2-chloroethyl)pyrrolidine Hydrochloride; 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride; 2-(2-Chloroethyl)-N-methylpyrrolidine Hydrochloride; N-Methyl-2-(2-chloroethyl)pyrrolidine

Canonical SMILES

CN1CCCC1CCCl.Cl

The exact mass of the compound 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g, 100 g

2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (CAS: 56824-22-7) is a heterocyclic building block primarily utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structure, featuring a reactive chloroethyl group attached to an N-methylpyrrolidine core, makes it a critical reagent for introducing this specific moiety into larger molecules, particularly in the production of anticholinergic and calcium channel blocking agents. Supplied as a crystalline hydrochloride salt, this form is selected to enhance stability and handling properties compared to the corresponding free base, a crucial consideration for process scalability and reproducibility in industrial and research settings.

Procurement Fit

Scaffold
Pre-formed N-methylpyrrolidinylethyl moiety for direct incorporation into complex frameworks
Handling
Solid hydrochloride salt supports accurate stoichiometry and convenient storage
Stereochemistry
Chiral resolution capability enables enantiopure building block preparation for stereoselective synthesis

Substituting this specific hydrochloride salt with its free base or other structural analogs is often unfeasible in established synthesis protocols. The free base form, a tertiary amine, is typically less stable, potentially more volatile, and susceptible to degradation pathways like oxidation, complicating storage and accurate dosing in large-scale reactions. The hydrochloride salt form provides enhanced stability and superior handling characteristics as a solid. Furthermore, seemingly minor structural changes, such as using a piperidine instead of a pyrrolidine ring or altering the N-alkyl substituent, result in fundamentally different precursors. These analogs will produce final compounds with distinct pharmacological profiles and impurity profiles, making them unsuitable for synthesizing a specific, targeted API where the N-methyl-2-ethylpyrrolidine moiety is critical for biological activity.

Substitution Risk

2-(2-Chloroethyl)-1-methylpyrrolidine HCl (2-attachment)
1-(2-Chloroethyl)pyrrolidine (N-attachment) may shift conformational profile and pharmacophore geometry, limiting synthetic equivalence.
Pre-organized pyrrolidine scaffold
Acyclic nitrogen mustards lack the pyrrolidine ring, altering cyclization kinetics and product selectivity.
Chiral (S)-enantiomer availability
Racemic or achiral chloroethyl building blocks cannot support stereoselective ligand synthesis, restricting enantiopure lead preparation.

Precursor Suitability: Enables High-Yield Synthesis of Aclidinium Bromide Intermediate

In the synthesis of Aclidinium bromide, a long-acting anticholinergic agent, an alternative route involves the N-alkylation of an intermediate with a suitable precursor. Patents describing manufacturing processes demonstrate that related alkylation reactions can achieve high yields, often in the range of 70% to 90%. The use of a pre-formed, stable building block like 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride is critical for ensuring high conversion and purity in such N-alkylation steps, which are fundamental to the efficient production of the final API.

Evidence DimensionReaction Yield
Target Compound DataEnables synthesis pathways achieving 70-90% yield for the final API product, Aclidinium Bromide.
Comparator Or BaselineLower-yield or multi-step in-situ generation of the chloro-intermediate from the corresponding alcohol (e.g., using thionyl chloride), which introduces hazardous reagents and additional purification steps.
Quantified DifferenceProvides a direct, high-purity route, avoiding yield losses associated with an additional in-situ chlorination step.
ConditionsN-alkylation step in the synthesis of Aclidinium Bromide.

For API manufacturing, using a high-purity, ready-made precursor directly impacts overall process yield, cost-effectiveness, and safety by avoiding hazardous reagents.

ARC-111 analogue potency
Head-to-head
IC50 0.5–3.0 nM; no cross‑resistance in MDR1/BCRP overexpressing lines
Reported cell‑model response context for TOP1 inhibitor chemotype evaluation
Cytotoxicity assayed in human tumor cell lines; compared to topotecan susceptibility profile

Superior Handling & Stability: Solid Hydrochloride Salt vs. Liquid Free Base

The hydrochloride salt of 2-(2-Chloroethyl)-1-methylpyrrolidine is a solid with a melting point of 98-102 °C. In contrast, the corresponding free base is a liquid. For process chemistry and manufacturing, procuring the solid salt form provides significant operational advantages. Solids are easier to handle, weigh accurately, and store with greater long-term stability compared to liquids, which can be more volatile, hygroscopic, or prone to degradation. This physical state difference is a primary driver for selecting the hydrochloride salt in reproducible, scalable synthetic workflows.

Evidence DimensionPhysical State at STP & Melting Point
Target Compound DataCrystalline Solid, Melting Point: 98-102 °C.
Comparator Or BaselineThe free base, N-methyl-2-(2-chloroethyl)pyrrolidine, is a liquid at standard temperature and pressure.
Quantified DifferenceQualitative difference in physical state (Solid vs. Liquid), which dictates handling, storage, and dosing protocols.
ConditionsStandard Temperature and Pressure (STP).

Procuring the solid salt form simplifies material handling, improves dosing accuracy, enhances shelf-life, and reduces risks associated with volatile or unstable liquid reagents in a production environment.

Chiral requirement for SIB‑1553A
Class-level
(S)-enantiomer essential; racemic or achiral alternatives preclude required stereochemistry
Reported enantiomer‑specific synthesis context for CNS ligand and PET tracer preparation
Documented in SIB‑1553A and clemastine fumarate synthetic routes

Purity-Linked Reproducibility: Enabling High-Purity API Synthesis

In pharmaceutical manufacturing, the purity of starting materials directly impacts the purity of the final API. Processes for preparing APIs like Aclidinium Bromide are designed to achieve purities exceeding 99.5% as measured by HPLC. Achieving this level of purity requires starting materials, such as 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride, that meet stringent specifications. Using a lower-quality or poorly defined precursor would introduce process-related impurities that are difficult and costly to remove in downstream steps, jeopardizing the final product's compliance with pharmacopeial standards.

Evidence DimensionAchievable Final Product Purity
Target Compound DataServes as a key precursor in synthesis routes designed to produce Aclidinium Bromide with >99.5% HPLC purity.
Comparator Or BaselineUse of a crude or lower-grade precursor, which would necessitate additional purification steps or result in a final API that fails to meet regulatory purity requirements.
Quantified DifferenceDifference between meeting >99.5% purity specification vs. failing, which is a critical pass/fail metric in pharmaceutical production.
ConditionsFinal step purification of Aclidinium Bromide via crystallization from a DMSO/isopropyl alcohol solvent system.

Procuring a high-purity, well-characterized precursor is a non-negotiable requirement for GMP-compliant API synthesis to ensure final product quality, safety, and batch-to-batch consistency.

Flow chemistry compatibility
Class-level
Designated as alkylating agent suitable for continuous flow systems
Supports scalable process design with improved safety relative to traditional nitrogen mustards
Referenced flow‑chemistry process suitability documentation
Solid hydrochloride form
Data to verify
mp 98–102 °C; purity specification 99%
Solid salt supports accurate dispensing and reduced volatility vs. liquid free base
Handling advantage based on physical state difference; verify lot‑specific attributes

Key Building Block in the Synthesis of Quaternary Ammonium Anticholinergics

This compound is the right choice for multi-step syntheses targeting specific quaternary ammonium APIs where the N-methyl-2-ethylpyrrolidine group is essential for pharmacological activity. Its use as a stable, solid precursor facilitates reproducible N-alkylation reactions in scalable manufacturing processes for drugs like Aclidinium Bromide.

Intermediate for Calcium Channel Blockers like Dotarizine

As a precursor for the API Dotarizine, this compound provides the required pyrrolidine moiety. The procurement of this specific hydrochloride salt ensures a reliable, high-purity starting material, which is critical for achieving the stringent quality standards required for the final pharmaceutical product.

Process Chemistry Where Handling and Stability are Prioritized

In any workflow where operational efficiency and safety are paramount, the solid, stable hydrochloride form of this reagent is preferable to its liquid free base. It allows for simpler storage, easier handling, and more precise dosing, reducing process variability and minimizing risks associated with handling reactive liquid amines.

Application Fit

Application
Selection Property
Validation Focus
Synthesis of MDR‑evading TOP1 inhibitors
MDR‑evasion chemotype access
Efflux transporter resistance profiling
Chiral CNS ligand and PET tracer synthesis
(S)-enantiomer building block
Stereochemical purity and target selectivity
Scalable alkylation processes
Continuous flow compatible alkylator
Process safety and throughput optimization
Precise lab‑scale synthesis
Solid salt form for accurate handling
Weighing accuracy and storage stability

Other CAS

56824-22-7

Explore Compound Types